molecular formula C14H14N4 B2481824 2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetonitrile CAS No. 2097935-32-3

2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetonitrile

Cat. No.: B2481824
CAS No.: 2097935-32-3
M. Wt: 238.294
InChI Key: MRINDWKJUOXAIH-UHFFFAOYSA-N
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Description

2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetonitrile is a heterocyclic compound that features a pyridine ring fused with an indazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetonitrile typically involves the reaction of pyridine derivatives with indazole intermediates. One common method includes the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetonitrile is unique due to its specific combination of pyridine and indazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c15-8-10-18-13-7-2-1-5-11(13)14(17-18)12-6-3-4-9-16-12/h3-4,6,9H,1-2,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRINDWKJUOXAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CC#N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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